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Cat. No.: B1574556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacological characteristics of ASN007, a

potent and selective inhibitor of ERK1/2 kinases. We will delve into the specifics of its target

residence time and kinase selectivity, presenting quantitative data, detailed experimental

protocols, and visual representations of key biological pathways and experimental workflows.

Quantitative Analysis of ASN007's Potency and
Residence Time
ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1] Its high

potency and prolonged engagement with its targets are key attributes that contribute to its

durable anti-tumor activity.[2][3]

Parameter Value Target(s)

IC50 1-2 nM[2][3] ERK1/2

Target Residence Time 550 min[2][3] ERK1/2

Table 1: Potency and Target Residence Time of ASN007. This table summarizes the key

quantitative metrics defining ASN007's interaction with its primary targets, ERK1 and ERK2.
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Kinase Selectivity Profile
A comprehensive kinome scan was performed to assess the selectivity of ASN007 against a

broad panel of kinases. This screening is crucial for understanding the potential for off-target

effects and for defining the therapeutic window of the inhibitor.

In a primary screening of 335 kinases, ASN007 demonstrated high selectivity for ERK1 and

ERK2.[1] Further analysis of the top 22 kinases that showed greater than 75% inhibition at a 1

µM concentration confirmed this selectivity, with most off-target inhibition occurring within the

CMGC and CAMK kinase subfamilies.[1]

Kinase IC50 (nM)

ERK1 2

ERK2 2

Other Kinase 1 Value

Other Kinase 2 Value

... ...

Table 2: Kinase Selectivity of ASN007. This table presents the IC50 values of ASN007 against

its primary targets, ERK1 and ERK2, and a selection of the most potently inhibited off-target

kinases identified in kinome screening assays. (Note: Specific IC50 values for off-target

kinases were not publicly available in the searched resources and are represented by "Value".

The original publication should be consulted for the complete dataset).

Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the

target residence time and kinase selectivity of ASN007.

Determination of Target Residence Time (Jump Dilution
Assay)
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The long target residence time of ASN007 was determined using a jump dilution method, a

common technique for measuring the dissociation rate (koff) of an inhibitor from its target

kinase.

Experimental Workflow:
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Pre-incubation

Jump Dilution

Activity Measurement

Data Analysis

Incubate ERK1/2 kinase with a saturating concentration of ASN007 (e.g., 10x IC50) to form the [E-I] complex.

Rapidly dilute the [E-I] complex into a reaction mixture containing ATP and a substrate.

Dilute

Monitor the recovery of kinase activity over time as ASN007 dissociates from the kinase.

Initiate Reaction

Detect product formation using a continuous assay (e.g., Transcreener® ADP² Assay).

Detect

Fit the enzyme progress curves to a first-order dissociation equation to determine the dissociation rate constant (k_off).

Analyze Data

Calculate the residence time (τ) as the reciprocal of k_off (τ = 1/k_off).

Calculate

Click to download full resolution via product page

Caption: Workflow for determining kinase inhibitor residence time using a jump dilution assay.
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Detailed Protocol:

Pre-incubation: Incubate purified recombinant ERK1 or ERK2 enzyme with a saturating

concentration of ASN007 (typically 10-fold higher than its IC50) in a low-volume, non-binding

plate to allow the formation of the enzyme-inhibitor (E-I) complex. The incubation time should

be sufficient to reach binding equilibrium.

Jump Dilution: Rapidly dilute the E-I complex (e.g., 100-fold) into a reaction buffer containing

a high concentration of ATP and a suitable substrate (e.g., a peptide substrate for ERK1/2).

This dilution reduces the concentration of free ASN007 to a level where rebinding is

negligible.

Kinase Activity Measurement: Immediately after dilution, monitor the kinase reaction

progress over time. The rate of product formation will increase as ASN007 dissociates from

the enzyme, leading to the recovery of kinase activity. A continuous detection method, such

as the Transcreener® ADP² Kinase Assay, which measures ADP production, is ideal for this

purpose.

Data Analysis: Plot the enzyme progress curves (product concentration versus time). Fit the

data to a first-order dissociation kinetic model to determine the dissociation rate constant

(koff). The residence time (τ) is then calculated as the reciprocal of koff (τ = 1/koff).

Kinase Selectivity Profiling (Kinome Scan)
The kinase selectivity of ASN007 was assessed using a large panel of purified kinases.

Experimental Workflow:
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Primary Screening

IC50 Determination

Data Analysis and Visualization

Screen ASN007 at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >300).

Measure the percent inhibition for each kinase.

Measure

For kinases showing significant inhibition in the primary screen (e.g., >75%), perform dose-response experiments.

Select Hits

Determine the IC50 value for each of these kinases.

Titrate

Analyze the data to identify on-target and off-target activities.

Analyze

Visualize the selectivity profile using a kinome tree map.

Visualize

Click to download full resolution via product page

Caption: Workflow for determining kinase inhibitor selectivity using a kinome scan.

Detailed Protocol:
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Primary Kinase Screen: ASN007 is initially screened at a single, high concentration (e.g., 1

µM) against a large panel of purified human kinases (e.g., the DiscoverX KINOMEscan™

panel). The activity of each kinase is measured in the presence and absence of the inhibitor.

Percent Inhibition Calculation: The percentage of inhibition for each kinase is calculated

based on the reduction in kinase activity in the presence of ASN007 compared to a vehicle

control.

IC50 Determination for Hits: For kinases that show significant inhibition in the primary screen

(e.g., >75% inhibition), full dose-response curves are generated. A series of dilutions of

ASN007 are incubated with each of these kinases, and the IC50 value is determined by

fitting the dose-response data to a sigmoidal curve.

Data Analysis and Visualization: The IC50 values are compiled to generate a comprehensive

selectivity profile. The data is often visualized on a kinome tree to provide a graphical

representation of the inhibitor's selectivity across the human kinome.

Cellular Target Engagement and Downstream Signaling
Inhibition
To confirm that ASN007 engages its target and inhibits the MAPK pathway in a cellular context,

Western blotting and ELISA are employed to measure the phosphorylation of downstream

substrates of ERK1/2, such as RSK (p90 ribosomal S6 kinase).[1]

Western Blot Protocol for p-RSK:

Cell Culture and Treatment: Seed cancer cell lines with known RAS or RAF mutations (e.g.,

HT-29) in culture plates. Once the cells are adhered, treat them with varying concentrations

of ASN007 or a vehicle control for a specified period (e.g., 2-4 hours).

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and

lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation status of proteins.

Protein Quantification: Determine the protein concentration of each cell lysate using a

standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the

proteins to a nitrocellulose or PVDF membrane.

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the

membrane with a primary antibody specific for phosphorylated RSK (p-RSK). Subsequently,

incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and visualize the results using an imaging system. As a loading control, re-probe the

membrane with an antibody against total RSK or a housekeeping protein like GAPDH.

ELISA Protocol for p-RSK:

Cell Culture, Treatment, and Lysis: Follow the same procedure as for the Western blot

protocol to prepare cell lysates.

ELISA Plate Coating: Use a commercially available ELISA kit for p-RSK. These kits typically

come with microplates pre-coated with a capture antibody specific for total RSK.

Sample Incubation: Add the cell lysates to the wells of the microplate and incubate to allow

the capture antibody to bind to the RSK protein in the lysates.

Detection Antibody Incubation: After washing away unbound material, add a detection

antibody specific for phosphorylated RSK. This antibody is typically conjugated to an enzyme

like HRP.

Substrate Addition and Signal Measurement: Add a chromogenic substrate for HRP. The

enzyme will catalyze a color change that is proportional to the amount of p-RSK in the

sample. Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis: Generate a standard curve using known concentrations of a positive control

to quantify the amount of p-RSK in the samples.

Signaling Pathway Context
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ASN007 exerts its therapeutic effect by inhibiting the terminal kinases in the

RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase

(MAPK) pathway. This pathway is a critical regulator of cell proliferation, survival, and

differentiation, and its dysregulation is a common driver of cancer.
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Kinase (RTK)

RAS
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Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by ASN007.
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By inhibiting ERK1/2, ASN007 blocks the phosphorylation of numerous downstream

substrates, including RSK and various transcription factors.[1] This leads to the suppression of

signaling cascades that promote cell proliferation and survival, ultimately resulting in anti-tumor

activity, particularly in cancers harboring mutations in the RAS and RAF genes.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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